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Compound Name: TVB-3166

Cat. No.: B10799404 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the cellular mechanisms and

effects of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It

consolidates key quantitative data, details relevant experimental protocols, and visualizes the

affected signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: Targeting Neoplastic Lipogenesis
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of

palmitate, a fundamental saturated fatty acid.[1][2] In most normal human tissues, FASN

expression is low, as these cells primarily rely on circulating dietary fatty acids.[3] However,

many cancer types exhibit a marked upregulation of FASN, a condition linked to tumor

progression, aggressiveness, and poor patient prognosis.[1][4][5] This metabolic shift makes

cancer cells highly dependent on FASN activity for the synthesis of lipids required for

membrane formation, energy storage, and protein modification, rendering FASN an attractive

therapeutic target in oncology.[3][6]

TVB-3166 is a potent, selective, reversible, and orally-available small-molecule inhibitor of

FASN.[7][8][9] Preclinical studies have demonstrated its ability to induce apoptosis specifically

in tumor cells, inhibit xenograft tumor growth, and modulate critical oncogenic pathways,

establishing it as a significant tool for cancer research and a promising therapeutic candidate.
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Quantitative Analysis of TVB-3166 Potency
The inhibitory activity of TVB-3166 has been quantified in various assays, demonstrating its

high potency at both the biochemical and cellular levels. Dose-dependent effects are typically

observed in the 20–200 nM range.[2][5][7]

Table 1: In Vitro Potency of TVB-3166

Assay Type Target/Process Cell Line IC50 Value Reference

Biochemical
Assay

Purified FASN
Enzyme

N/A
42 nM (0.042
µM)

[2][7][8]

Cellular Assay
Palmitate

Synthesis
HeLa-Ohio

60 nM (0.060

µM)
[7]

Cellular Assay
Palmitate

Synthesis
CALU-6

81 nM (0.081

µM)
[2][7]

| Cellular Assay | Cell Viability | CALU-6 | 100 nM (0.10 µM) |[7] |

Core Cellular Effects of FASN Inhibition
TVB-3166 exerts its anti-tumor effects through a multi-pronged mechanism, stemming from the

primary inhibition of palmitate synthesis. This leads to a cascade of downstream cellular

events, from membrane disruption to the suppression of key survival signals.

Disruption of Membrane Integrity and Lipid Rafts
The inhibition of palmitate synthesis by TVB-3166 directly impacts the composition and

architecture of the cell membrane. A critical consequence is the disruption of lipid rafts—

specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as

organizing centers for signaling proteins.[5][7] This disruption alters the localization and

function of raft-associated proteins, including the oncoprotein N-Ras, effectively dismantling

critical signaling hubs.[3][7] This effect has been observed in multiple cancer cell lines,

including COLO-205 and CALU-6.[7]
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By disrupting lipid rafts and altering the lipid landscape, TVB-3166 effectively suppresses major

signal transduction pathways essential for tumor cell growth and survival.[2][7]

FASN inhibition by TVB-3166 leads to the inhibition of the PI3K-AKT-mTOR pathway, a central

regulator of cell proliferation, growth, and survival.[2][3][7] The delocalization of signaling

molecules from lipid rafts contributes to the attenuation of this pathway. Western blot analyses

have confirmed a dose-dependent reduction in the phosphorylation of key pathway

components, such as AKT at serine 473 (pAkt S473), in tumor cells treated with TVB-3166.[7]

[10]
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Caption: Inhibition of the PI3K-AKT-mTOR signaling cascade by TVB-3166.

TVB-3166 also inhibits the β-catenin signaling pathway.[7] Treatment results in a dose-

dependent decrease in the phosphorylation of β-catenin at serine 675 (S675), an event

associated with its stability and nuclear translocation.[7] This leads to reduced β-catenin protein
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levels and a subsequent decrease in TCF promoter-driven gene expression, effectively shutting

down a key pathway involved in cell proliferation and stemness.[7][11]
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Caption: TVB-3166-mediated inhibition of the β-catenin signaling pathway.

Induction of Apoptosis and Reprogramming of Gene
Expression
The culmination of membrane disruption and pathway inhibition is the selective induction of

apoptosis in tumor cells, while normal cells remain largely unaffected.[3][7][9] This tumor-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4563160/
https://sagimet.com/wp-content/uploads/2020/11/008-201411-3VB-FASN_Preclinical_Oncology_EORTC.pdf
https://www.benchchem.com/product/b10799404?utm_src=pdf-body-img
https://www.benchchem.com/product/b10799404?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4721876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563160/
https://www.researchgate.net/publication/279634938_Inhibition_of_de_novo_Palmitate_Synthesis_by_Fatty_Acid_Synthase_Induces_Apoptosis_in_Tumor_Cells_by_Remodeling_Cell_Membranes_Inhibiting_Signaling_Pathways_and_Reprogramming_Gene_Expression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


specific cytotoxicity is a hallmark of FASN inhibition. The on-target effect of TVB-3166 was

confirmed by experiments where supplementing cell culture media with exogenous palmitate

rescued tumor cells from death, even while FASN itself remained inhibited.[7]

Furthermore, FASN inhibition reprograms gene expression.[7][11] RNA sequencing analyses

reveal that TVB-3166 treatment modulates the expression of genes involved in lipid

biosynthesis, cell metabolism, proliferation, and survival pathways, including the oncogenic

effector c-Myc.[5][7][10]

Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the

effects of TVB-3166.

Downstream Cellular Assays

Cancer Cell Culture
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Caption: General experimental workflow for studying TVB-3166 effects.

Cell Viability and Palmitate Synthesis Assays
Objective: To determine the IC50 of TVB-3166 on cell viability and its direct effect on FASN

activity.

Protocol:
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Cell Seeding: Plate tumor cells (e.g., CALU-6) in appropriate media. For viability, use

standard medium; for palmitate rescue, supplement with ~25 µM palmitate.[7]

Treatment: Treat cells with a dose range of TVB-3166 (e.g., 20-200 nM) for 72-96 hours.

[7]

Palmitate Synthesis Measurement: For the final 18 hours, add ¹³C-labeled acetate to the

medium. After incubation, lyse the cells, extract lipids, and measure the incorporation of

¹³C into palmitate via mass spectrometry.[7][11]

Viability Measurement: Add CellTiter-Glo® reagent to measure ATP levels or MTT reagent

to measure metabolic activity, according to the manufacturer's instructions. Read

luminescence or absorbance on a plate reader.[11][12]

Western Blot Analysis
Objective: To quantify changes in protein expression and phosphorylation in key signaling

pathways.

Protocol:

Cell Treatment: Treat various tumor cell lines (e.g., CALU-6, COLO-205, OVCAR-8) with

TVB-3166 (e.g., 0.02, 0.2, or 2.0 μM) for 96 hours.[7]

Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase

inhibitors.

Quantification & Separation: Determine protein concentration using a BCA assay.

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF

membrane.

Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with

primary antibodies against targets like p-AKT (S473), total AKT, p-β-catenin (S675), total

β-catenin, and a loading control (e.g., β-actin).

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an

enhanced chemiluminescence (ECL) substrate.
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Immunofluorescent Staining for Lipid Raft Analysis
Objective: To visualize the effect of TVB-3166 on lipid raft integrity and protein localization.

Protocol:

Cell Culture & Treatment: Grow cells (e.g., COLO-205, CALU-6) on coverslips and treat

with TVB-3166 for 96 hours.[7]

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by

permeabilization with a detergent like Triton X-100.

Staining:

To visualize lipid rafts, stain with FITC-conjugated cholera-toxin subunit-B, which binds

to the raft-associated ganglioside GM1.[7]

To visualize a raft-associated protein, stain with a primary antibody (e.g., anti-N-Ras)

followed by an Alexa Fluor-conjugated secondary antibody.[7]

Imaging: Mount coverslips and image using a confocal microscope to assess the

distribution and co-localization of the fluorescent signals.[3][7]

Conclusion
TVB-3166 is a highly characterized FASN inhibitor that demonstrates significant anti-tumor

activity across diverse preclinical models.[3][7] Its mechanism of action is multifaceted,

originating from the targeted inhibition of de novo palmitate synthesis. This primary effect

triggers a cascade of potent cellular responses, including the structural disruption of membrane

lipid rafts, the consequent inhibition of critical pro-survival signaling pathways like PI3K-AKT-

mTOR and β-catenin, and the ultimate induction of tumor-selective apoptosis.[5][7] The

detailed understanding of these cellular effects, supported by robust quantitative data and

established experimental protocols, provides a strong rationale for the continued clinical

development of FASN inhibitors as a targeted therapy for cancers reliant on neoplastic

lipogenesis.[4][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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